molecular formula C8H13N5O B8789514 3-Hydrazino-6-morpholino-pyridazine

3-Hydrazino-6-morpholino-pyridazine

Cat. No.: B8789514
M. Wt: 195.22 g/mol
InChI Key: PHBNMZNMGUQCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazino-6-morpholino-pyridazine is a useful research compound. Its molecular formula is C8H13N5O and its molecular weight is 195.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Drug Development

3-Hydrazino-6-morpholino-pyridazine serves as a versatile scaffold for the development of various pharmacologically active compounds. Its structural features allow for modifications that can enhance biological activity and selectivity.

Anticancer Activity

Research has demonstrated the potential of pyridazine derivatives, including this compound, in anticancer applications. For instance, studies have shown that related pyridazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and colon cancers. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further investigation in cancer therapy .

Antihypertensive Agents

The compound has also been evaluated for its vasodilatory effects, contributing to its classification as a potential antihypertensive agent. The structural modifications of pyridazines can lead to enhanced vasorelaxant activity, which is crucial for managing hypertension. In vitro studies have indicated that certain derivatives possess superior vasorelaxant properties compared to established antihypertensive drugs .

The biological mechanisms underlying the activity of this compound are multifaceted, involving interactions with various molecular targets.

Enzyme Inhibition

Pyridazine derivatives have been shown to inhibit key enzymes involved in cancer progression and hypertension regulation. For example, some studies highlight their role as inhibitors of cyclin-dependent kinases and tyrosine kinases, which are critical in cell cycle regulation and signal transduction pathways associated with tumor growth .

Antimicrobial Properties

In addition to anticancer and antihypertensive activities, this compound exhibits antimicrobial properties. Research indicates that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the pyridazine ring can significantly influence their biological activity.

Modification Position Effect on Activity
3rd PositionEnhances anticancer potency
6th PositionIncreases vasorelaxant activity
Morpholino SubstitutionImproves solubility and bioavailability

Case Studies

Several case studies illustrate the successful application of this compound in drug discovery:

  • Case Study 1: Anticancer Activity
    A series of pyridazine derivatives were synthesized and tested against human cancer cell lines, showing promising results with IC50 values in the low micromolar range. The most effective compounds induced significant apoptosis in treated cells .
  • Case Study 2: Antihypertensive Efficacy
    A new derivative exhibited superior vasorelaxant activity compared to traditional antihypertensives like hydralazine, with an EC50 value significantly lower than that of established treatments .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

(6-morpholin-4-ylpyridazin-3-yl)hydrazine

InChI

InChI=1S/C8H13N5O/c9-10-7-1-2-8(12-11-7)13-3-5-14-6-4-13/h1-2H,3-6,9H2,(H,10,11)

InChI Key

PHBNMZNMGUQCFK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)NN

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.